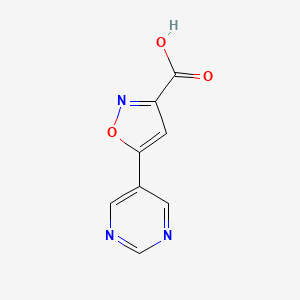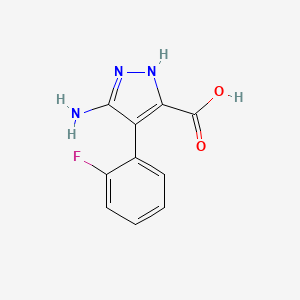
9-(4-(((4-Vinylbenzyl)oxy)methyl)phenyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-(((4-Vinylbenzyl)oxy)methyl)phenyl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their wide range of applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a carbazole core with a vinylbenzyl group attached via an oxy-methyl linkage, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(((4-Vinylbenzyl)oxy)methyl)phenyl)-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with carbazole and 4-vinylbenzyl chloride.
Reaction Conditions: The carbazole is first deprotonated using a strong base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Nucleophilic Substitution: The deprotonated carbazole then undergoes a nucleophilic substitution reaction with 4-vinylbenzyl chloride to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
9-(4-(((4-Vinylbenzyl)oxy)methyl)phenyl)-9H-carbazole can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used for hydrogenation.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Ethyl-substituted carbazole derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Aplicaciones Científicas De Investigación
9-(4-(((4-Vinylbenzyl)oxy)methyl)phenyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transporting properties.
Pharmaceuticals: Investigated for its potential as an anticancer agent and other therapeutic applications.
Material Science: Utilized in the synthesis of polymers and copolymers for advanced material applications.
Chemical Sensors: Employed in the development of chemical sensors due to its fluorescence properties.
Mecanismo De Acción
The mechanism of action of 9-(4-(((4-Vinylbenzyl)oxy)methyl)phenyl)-9H-carbazole depends on its application:
In Organic Electronics: It acts as an electron-transporting material, facilitating the movement of electrons through the device.
In Pharmaceuticals: It may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways and targets would depend on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(4-Methoxyphenyl)-9H-carbazole
- 9-(4-Bromophenyl)-9H-carbazole
- 9-(4-Nitrophenyl)-9H-carbazole
Uniqueness
9-(4-(((4-Vinylbenzyl)oxy)methyl)phenyl)-9H-carbazole is unique due to the presence of the vinylbenzyl group, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring specific electronic or structural characteristics.
Propiedades
Fórmula molecular |
C28H23NO |
|---|---|
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
9-[4-[(4-ethenylphenyl)methoxymethyl]phenyl]carbazole |
InChI |
InChI=1S/C28H23NO/c1-2-21-11-13-22(14-12-21)19-30-20-23-15-17-24(18-16-23)29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h2-18H,1,19-20H2 |
Clave InChI |
QSOOKJLODFVRGM-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)COCC2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13346923.png)

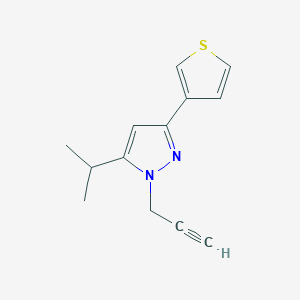
![2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13346953.png)

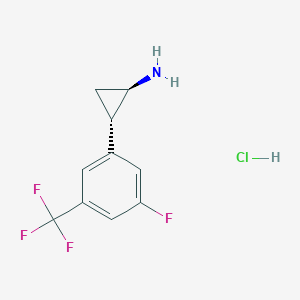
![4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl fluoride](/img/structure/B13346972.png)
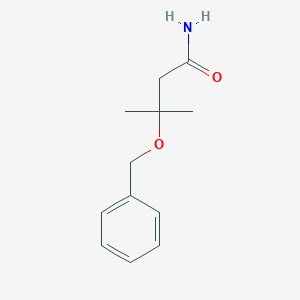
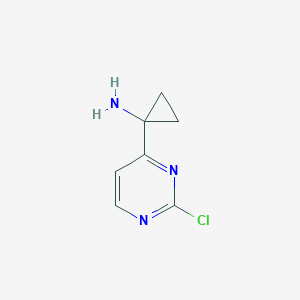
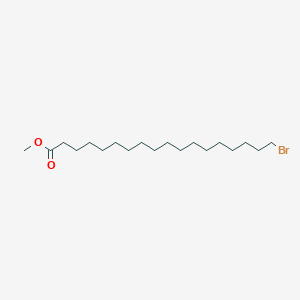

![6-Benzhydryl-3-(4-nitrophenyl)-1-oxa-6-azaspiro[3.3]heptane](/img/structure/B13347009.png)
